2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride
Description
2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride is a bicyclic amine derivative featuring a morpholine ring substituted with a pyrrolidinylmethyl group at the 2-position. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-5-11(4-1)8-9-7-10-3-6-12-9;;/h9-10H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXWHZFTSUKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Morpholine} + \text{Pyrrolidine} \rightarrow \text{2-(Pyrrolidin-1-ylmethyl)morpholine} ]
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated and purified through crystallization or other suitable methods .
Biological Activity
2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C9H20Cl2N2O
- Molecular Weight : 243.18 g/mol
- CAS Number : 1187929-46-9
This compound is synthesized through the reaction of morpholine with pyrrolidine, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both morpholine and pyrrolidine moieties enhances its binding affinity, potentially leading to enzyme inhibition or modulation of signaling pathways .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Enterococcus faecalis | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These results suggest that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The following table summarizes the antifungal efficacy against common fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.0 |
| Aspergillus niger | 32.0 |
These findings indicate that the compound possesses moderate antifungal activity, making it a candidate for further exploration in therapeutic applications against fungal infections .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of various pyrrolidine derivatives, including this compound. The results demonstrated a broad spectrum of activity against both bacterial and fungal pathogens, reinforcing its potential as a therapeutic agent . -
Mechanistic Insights :
Research has shown that compounds with similar structural motifs often exhibit dual inhibition mechanisms against bacterial topoisomerases, suggesting a possible mechanism for the observed antibacterial activity in this compound as well . -
Comparative Analysis :
When compared to other pyrrolidine derivatives, this compound showed superior antibacterial activity against S. aureus and E. coli, indicating its potential for development as a new antimicrobial agent .
Scientific Research Applications
Chemical Properties and Structure
2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride is characterized by its molecular formula and a molecular weight of approximately 243.18 g/mol. The compound features a morpholine ring substituted with a pyrrolidine moiety, which contributes to its biological activity and versatility in synthetic chemistry.
Scientific Research Applications
The compound has been extensively studied for its diverse applications across several domains:
Pharmaceutical Development
- Drug Intermediates : It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and bioavailability makes it valuable in drug formulation .
- Potential Therapeutics : Research indicates that derivatives of this compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes, especially in the treatment of central nervous system disorders .
Biochemical Research
- Neurotransmitter Studies : The compound is utilized in studies investigating neurotransmitter systems, aiding researchers in understanding the mechanisms of action for various drugs. This includes exploring how it interacts with specific receptors and enzymes .
- Ligand Development : It has been explored as a ligand in biochemical assays, contributing to the development of selective inhibitors for various biological targets, including kinases .
Material Science
- Polymer Development : In material science, this compound is applied in the formulation of specialized polymers and coatings that exhibit enhanced durability and chemical resistance .
- Coatings and Adhesives : Its chemical properties make it suitable for use in creating advanced coatings that require specific performance characteristics.
Agricultural Chemistry
- Agrochemical Formulations : The compound is being investigated for its potential use in agrochemicals, particularly in formulating safer pesticides and herbicides that are environmentally friendly .
Analytical Chemistry
- Chromatography Applications : It is employed in various analytical techniques, including chromatography, to separate and identify complex mixtures in research settings. Its role as a reagent enhances the efficiency of these analytical methods .
Case Studies
Several studies have highlighted the effectiveness and versatility of this compound:
- Neuropharmacological Studies :
- Polymer Research :
- Agricultural Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other dihydrochloride salts, such as:
- Levocetirizine Dihydrochloride : A piperazine-based antihistamine with a diphenylmethyl group. Unlike 2-(pyrrolidin-1-ylmethyl)morpholine dihydrochloride, levocetirizine’s piperazine ring and aromatic substituents confer potent H1-receptor antagonism, validated in clinical use for allergies .
- 2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride : A morpholine derivative with a pyrazole substituent. This compound (CAS 2225144-47-6) highlights the versatility of morpholine scaffolds in medicinal chemistry, though its specific applications remain uncharacterized in the evidence .
Functional Analogues
- Diphenylpyraline Hydrochloride: A 1-methylpiperidine derivative with antihistaminic activity. Its diphenylmethoxy group contrasts with the pyrrolidinylmethyl group in the target compound, underscoring how minor structural changes alter receptor specificity .
- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis compounds) : These water-soluble initiators share the dihydrochloride salt feature but serve entirely different roles in polymerization reactions, emphasizing the importance of core functional groups over salt forms .
Comparative Data Table
Research and Regulatory Status
- Its pyrrolidine-morpholine hybrid structure may instead target sigma receptors or monoamine transporters, as seen in other bicyclic amines.
- Regulatory Status: Unlike levocetirizine (a clinically approved drug) or restricted compounds like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride , the target compound lacks documented regulatory scrutiny, likely due to its niche research role .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with pyrrolidine-containing precursors under reflux in polar solvents (e.g., ethanol or acetonitrile). Catalysts such as palladium or nickel complexes may enhance yield. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction parameters (temperature, time) are optimized using factorial design experiments to minimize side products .**
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify the morpholine-pyrrolidine linkage and absence of unreacted precursors.
- HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry (ESI-TOF) for molecular weight confirmation.
- Elemental analysis (C, H, N) to validate the dihydrochloride salt stoichiometry .
Q. Why is the dihydrochloride salt form preferred in research applications?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), facilitating in vitro assays (e.g., receptor binding) and reducing solvent interference. Stability studies show minimal degradation in neutral buffers over 24 hours, making it suitable for biological testing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the morpholine or pyrrolidine rings). To address this:
- Perform radioligand binding assays (e.g., using ³H-labeled ligands) to compare receptor affinity across analogs.
- Use molecular docking simulations (AutoDock Vina) to analyze steric and electronic interactions with target receptors.
- Validate findings with site-directed mutagenesis of key receptor residues to identify binding hotspots .
Q. What experimental design strategies optimize reaction yield and scalability?
- Methodological Answer : Apply Design of Experiments (DoE) principles (e.g., Box-Behnken design) to test variables like temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity. Response surface methodology identifies optimal conditions. For scalability, transition from batch to continuous flow reactors with immobilized catalysts to enhance throughput and reduce waste .
Q. How can computational methods predict the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- Quantum chemical calculations (DFT at B3LYP/6-31G* level) model transition states and reaction pathways.
- Molecular dynamics simulations (NAMD/GROMACS) assess stability in aqueous or lipid bilayers.
- Machine learning (ICReDD’s reaction path search tools) predicts side reactions and guides experimental condition selection .
Q. What protocols ensure stability during long-term storage and in biological matrices?
- Methodological Answer :
- Store lyophilized powder at -20°C in amber vials under argon to prevent hydrolysis/oxidation.
- For in vitro studies, prepare fresh solutions in PBS (pH 7.4) and monitor degradation via HPLC-UV at 0, 6, and 24 hours.
- In plasma matrices, add protease inhibitors and use LC-MS/MS to quantify intact compound vs. metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
